3-oxolauroyl-CoA
Description
Properties
Molecular Formula |
C33H56N7O18P3S |
|---|---|
Molecular Weight |
963.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
HQANBZHVWIDNQZ-GMHMEAMDSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Metabolic Pathways Involving 3 Oxolauroyl Coa
Mitochondrial Fatty Acid Beta-Oxidation Pathway
Within the mitochondrial matrix, 3-oxolauroyl-CoA is a key intermediate in the beta-oxidation spiral, the primary mechanism for extracting energy from saturated fatty acids. hmdb.careactome.orgreactome.org
The formation of this compound is the third step in the beta-oxidation cycle of lauroyl-CoA (a 12-carbon fatty acyl-CoA). hmdb.careactome.org This reaction involves the oxidation of the hydroxyl group on the third carbon of (S)-3-Hydroxydodecanoyl-CoA.
The conversion is catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase. hmdb.careactome.org Specifically, for medium-chain fatty acids like lauroyl-CoA, this activity can be carried out by the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), which has broad substrate specificity. reactome.org The reaction requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor, which is reduced to NADH. hmdb.careactome.org This step is crucial as it creates the keto group that is targeted in the subsequent cleavage step.
Reaction Summary: Generation of this compound
| Substrate | Enzyme | Coenzyme | Product | Cellular Location |
| (S)-3-Hydroxydodecanoyl-CoA | 3-hydroxyacyl-CoA dehydrogenase | NAD+ | This compound | Mitochondrial Matrix |
Following its formation, this compound undergoes the fourth and final step of the beta-oxidation cycle: thiolytic cleavage. hmdb.careactome.org This reaction is catalyzed by the enzyme 3-ketoacyl-CoA thiolase, also known as beta-ketothiolase. hmdb.caumaryland.edu
The enzyme facilitates the attack of a free coenzyme A (CoA-SH) molecule on the keto group of this compound. This results in the cleavage of the bond between the alpha (C2) and beta (C3) carbons, releasing a two-carbon unit in the form of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, which in this case is decanoyl-CoA (a 10-carbon fatty acyl-CoA). reactome.orgreactome.org The acetyl-CoA produced can then enter the citric acid cycle to generate further energy.
For long-chain fatty acids, the 3-ketoacyl-CoA thiolase activity is one of the three functions of the mitochondrial trifunctional protein. reactome.orguniprot.org
Reaction Summary: Cleavage of this compound
| Substrate | Enzyme | Coenzyme | Products | Cellular Location |
| This compound | 3-ketoacyl-CoA thiolase | Coenzyme A (CoA-SH) | Decanoyl-CoA, Acetyl-CoA | Mitochondrial Matrix |
The formation and immediate cleavage of this compound are central to the cyclical and iterative nature of beta-oxidation. The process is a spiral, where the product of one round becomes the substrate for the next. The decanoyl-CoA generated from the cleavage of this compound re-enters the beta-oxidation pathway at the first step. reactome.org
This cycle of four enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—repeats, with the fatty acid chain being shortened by two carbons in each turn, yielding one molecule of acetyl-CoA, one FADH2, and one NADH. hmdb.ca The process continues until the fatty acid is completely broken down into acetyl-CoA units. The transient existence of 3-oxoacyl-CoA intermediates, such as this compound, is a hallmark of this efficient energy-yielding pathway.
Subsequent Cleavage of this compound to Decanoyl-CoA and Acetyl-CoA
Peroxisomal Fatty Acid Beta-Oxidation
While mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids, peroxisomes handle the initial breakdown of very-long-chain fatty acids (those with more than 20 carbons). The pathways in these two organelles have notable differences in their enzymes and conditions.
Peroxisomes contain their own set of beta-oxidation enzymes, which are distinct from their mitochondrial counterparts. ymdb.ca For the processing of 3-oxoacyl-CoA intermediates, peroxisomes utilize a specific peroxisomal 3-ketoacyl-CoA thiolase (also known as POT1 in yeast). ymdb.ca
Unlike mitochondrial beta-oxidation, which is primarily for energy production and is tightly coupled to the electron transport chain, peroxisomal beta-oxidation is not directly linked to ATP synthesis. The initial oxidation step in peroxisomes, for instance, transfers electrons directly to oxygen, generating hydrogen peroxide (H2O2), rather than to FAD. The subsequent steps, including the formation and cleavage of 3-oxoacyl-CoA intermediates, are chemically similar to the mitochondrial pathway but are catalyzed by different enzyme isoforms. metabolicatlas.org Peroxisomal beta-oxidation typically shortens very-long-chain fatty acids to a point where they can be transported to the mitochondria for complete oxidation.
Fatty Acid Elongation in Mitochondria
The synthesis of fatty acids, or fatty acid elongation, also occurs in mitochondria and is essentially the reverse of beta-oxidation. This pathway is responsible for lengthening existing fatty acid chains and involves intermediates similar to those in beta-oxidation, including 3-oxoacyl-CoAs. umaryland.edufoodb.ca
In this context, this compound is formed not by the oxidation of a hydroxyacyl-CoA, but by the condensation of a shorter fatty acyl-CoA (decanoyl-CoA) with acetyl-CoA. ymdb.ca This reaction is catalyzed by 3-ketoacyl-CoA thiolase, operating in the reverse direction of its catabolic function. uniprot.org The newly formed this compound is then subsequently reduced, dehydrated, and reduced again to form dodecanoyl-CoA (lauroyl-CoA), a fatty acid that is two carbons longer than the starting molecule. This demonstrates the dual role of this compound as a critical intermediate in both the breakdown and synthesis of fatty acids within the mitochondria. umaryland.edufoodb.ca
Involvement of this compound in Elongation Cycles
This compound, also known as 3-oxododecanoyl-CoA, is a key intermediate in the fatty acid elongation cycle, a crucial metabolic process that extends the carbon chain of fatty acids. hmdb.caresearchgate.net This cycle consists of a series of four reactions that systematically add two-carbon units to a growing fatty acyl-CoA chain. researchgate.net The formation of this compound occurs in the first step of this cycle. researchgate.net
The fatty acid elongation process takes place in the endoplasmic reticulum and involves a multi-enzyme complex. ebi.ac.uknih.gov The cycle initiates with the condensation of an acyl-CoA molecule with malonyl-CoA, a three-carbon compound. researchgate.netebi.ac.uk In the context of forming this compound, the starting acyl-CoA would be decanoyl-CoA (a 10-carbon fatty acyl-CoA). The enzyme 3-ketoacyl-CoA synthase, part of the fatty acid elongase family of enzymes (ELOVL), catalyzes this condensation reaction. nih.gov The reaction joins the decanoyl-CoA with malonyl-CoA, releasing a molecule of carbon dioxide and Coenzyme A, resulting in the formation of the 12-carbon beta-ketoacyl-CoA, this compound. ebi.ac.ukymdb.ca
The subsequent steps in the elongation cycle involve the reduction of the 3-keto group of this compound to a hydroxyl group, followed by dehydration to create a double bond, and a final reduction to a saturated acyl-CoA, which is now two carbons longer than the starting molecule. researchgate.net Specifically, this compound is converted to 3-hydroxylauroyl-CoA by the enzyme 3-ketoacyl-CoA reductase. nih.gov This newly formed longer-chain acyl-CoA can then undergo further elongation cycles.
The elongation of fatty acids is vital for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various lipids, including ceramides (B1148491) and sphingolipids. nih.gov The regulation of this pathway is critical, and the enzymes involved, such as the ELOVL elongases, are subject to intricate control mechanisms to ensure the appropriate production of different fatty acid species. nih.gov
Interconnectivity with Other Metabolic Networks
Contribution to the Acetyl-CoA Pool and Tricarboxylic Acid Cycle
While primarily an intermediate in fatty acid elongation, the metabolic fate of this compound is also linked to catabolic pathways, specifically through its potential to contribute to the acetyl-CoA pool. This connection is primarily established through the process of beta-oxidation. Although elongation builds up fatty acids, the reverse process, beta-oxidation, breaks them down to generate acetyl-CoA. hmdb.calibretexts.org
Should cellular energy demands require it, longer-chain fatty acids synthesized through elongation can be transported into the mitochondria for beta-oxidation. hmdb.ca In this pathway, fatty acids are sequentially cleaved into two-carbon acetyl-CoA units. libretexts.org These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a central hub of cellular metabolism. nih.govbyjus.com
Within the TCA cycle, acetyl-CoA condenses with oxaloacetate to form citrate (B86180), initiating a series of reactions that generate reducing equivalents in the form of NADH and FADH2. libretexts.orglibretexts.org These reduced coenzymes subsequently donate their electrons to the electron transport chain, driving the production of ATP, the main energy currency of the cell. nih.gov Therefore, by being a precursor to longer-chain fatty acids that can undergo beta-oxidation, this compound indirectly contributes to the cellular acetyl-CoA pool and the subsequent energy generation through the TCA cycle. The complete oxidation of fatty acids yields a significant amount of ATP, highlighting their importance as an energy reserve. libretexts.org
Relationship with Lipid Biosynthesis Pathways (e.g., via Malonyl-CoA regulation)
The metabolic pathways involving this compound are intricately connected with broader lipid biosynthesis networks, primarily through the regulation of its precursor, malonyl-CoA. Malonyl-CoA is a critical building block not only for the elongation of fatty acids but also for the de novo synthesis of fatty acids. libretexts.orgyoutube.com The enzyme acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA from acetyl-CoA. wikipedia.org
The availability of malonyl-CoA serves as a key regulatory point, dictating the flow of carbons towards either fatty acid synthesis and elongation or fatty acid oxidation. researchgate.netnih.gov When cellular energy levels are high, indicated by an abundance of citrate (an allosteric activator of ACC), the production of malonyl-CoA is favored. youtube.comresearchgate.net This increased concentration of malonyl-CoA promotes the synthesis and elongation of fatty acids, including the pathway involving this compound.
Conversely, malonyl-CoA acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. researchgate.netnih.gov This inhibition ensures that newly synthesized or elongating fatty acids are not immediately broken down. This reciprocal regulation prevents futile cycling between anabolic and catabolic pathways.
Enzymology of 3 Oxolauroyl Coa Metabolism
Enzymes Directly Catalyzing Reactions Involving 3-Oxolauroyl-CoA
The primary enzymes directly interacting with this compound are 3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase. These enzymes are responsible for the cleavage and synthesis of this compound, respectively, within the mitochondrial matrix and peroxisomes.
3-Ketoacyl-CoA Thiolase (Acetyl-CoA C-Acyltransferase)
3-Ketoacyl-CoA thiolase (EC 2.3.1.16), also known as β-ketothiolase, is a pivotal enzyme that catalyzes the final step of the fatty acid β-oxidation pathway. nih.gov It is responsible for the thiolytic cleavage of 3-ketoacyl-CoA molecules. nih.govproteopedia.org In the context of lauric acid metabolism, this enzyme specifically acts on this compound.
The thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase is a two-step "ping-pong" reaction mechanism involving a covalent intermediate. ebi.ac.ukresearchgate.net The process is initiated by a nucleophilic attack on the C3-keto group of this compound by a highly conserved cysteine residue at the active site. ebi.ac.uknih.gov This leads to the formation of an acyl-enzyme intermediate and the release of the first product, acetyl-CoA.
In the second step, a molecule of coenzyme A (CoA) enters the active site. A conserved histidine residue acts as a general base, deprotonating the thiol group of CoA. virginia.edu The resulting CoAS- nucleophile then attacks the acyl-enzyme intermediate, cleaving the thioester bond and releasing the second product, a shortened acyl-CoA (decanoyl-CoA), while regenerating the free enzyme. virginia.edu The reaction is thermodynamically favorable in the degradative direction. nih.gov
The structure of 3-ketoacyl-CoA thiolase reveals a deep active site pocket designed to accommodate the acyl-CoA substrate. nih.govvirginia.edu The enzyme typically exists as a dimer or tetramer. researchgate.netopenaccessjournals.com The active site is located at the interface of two subunits, with residues from both contributing to substrate binding and catalysis. nih.govvirginia.edu
There are multiple isozymes of 3-ketoacyl-CoA thiolase, each with distinct subcellular locations and substrate specificities. ebi.ac.ukopenaccessjournals.com In eukaryotes, these are primarily found in the mitochondria and peroxisomes. ebi.ac.ukebi.ac.uk Mitochondrial thiolases are involved in the β-oxidation of short- to long-chain fatty acids, while peroxisomal thiolases handle very-long-chain fatty acids. nih.gov
Research indicates that different thiolase isozymes exhibit preferences for acyl-CoAs of varying chain lengths. wikipedia.orguniprot.org For instance, the medium-chain ketoacyl-CoA thiolase (MCKAT) shows a preference for medium-chain substrates. plos.org Some thiolases, categorized as thiolase I, have a broad chain-length specificity, while thiolase II enzymes are more specific for acetoacetyl-CoA. wikipedia.org The peroxisomal 3-ketoacyl-CoA thiolase from Saccharomyces cerevisiae can cleave short, medium, long, and very long straight-chain 3-oxoacyl-CoAs, with a preference for medium-chain substrates. uniprot.org
Table 1: Substrate Specificity of Rat Peroxisomal 3-Ketoacyl-CoA Thiolase A
| Substrate | Michaelis Constant (Km) |
|---|---|
| Acetoacetyl-CoA | 7.7 µM |
| 3-Oxooctanoyl-CoA | 9.1 µM |
| 3-Oxohexadecanoyl-CoA | 7.8 µM |
Data sourced from UniProtKB for Rattus norvegicus (Acaa1a). uniprot.org
Structural Determinants of Substrate Binding and Catalysis
3-Hydroxyacyl-CoA Dehydrogenase
3-Hydroxyacyl-CoA dehydrogenase (HADH; EC 1.1.1.35) is the enzyme responsible for the third step in the β-oxidation spiral, preceding the action of thiolase. wikipedia.org It is an oxidoreductase that catalyzes the conversion of a hydroxyl group to a keto group. wikipedia.org
In the metabolic pathway of lauric acid, 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of (S)-3-hydroxydodecanoyl-CoA to produce this compound. ontosight.aireactome.org This reaction involves the removal of a hydride ion from the hydroxyl group of the substrate, which is transferred to NAD+ to form NADH. wikipedia.org A proton is subsequently released into the mitochondrial matrix. reactome.org
The reaction is reversible and is catalyzed by a catalytic dyad of a histidine and a glutamate (B1630785) residue within the enzyme's active site. ebi.ac.uk The enzyme specifically acts on the (S)-enantiomer of the 3-hydroxyacyl-CoA substrate. wikipedia.org
Table 2: Enzymes in this compound Metabolism
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Thiolytic cleavage | This compound, Coenzyme A | Decanoyl-CoA, Acetyl-CoA |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidation | (S)-3-Hydroxydodecanoyl-CoA, NAD+ | This compound, NADH, H+ |
Coenzyme Requirements and Stereospecificity
The enzymes responsible for the metabolism of this compound are highly specific in their requirements for coenzymes and the stereochemistry of their substrates and products. The final step in each cycle of β-oxidation, the thiolytic cleavage of 3-ketoacyl-CoA, is catalyzed by 3-ketoacyl-CoA thiolase. bu.eduwikipedia.org This reaction is dependent on the availability of a free Coenzyme A (CoA) molecule. uniprot.organnualreviews.org The thiolase enzyme catalyzes the nucleophilic attack of the thiol group of CoA on the carbonyl carbon of this compound. bu.edu This results in the cleavage of the carbon-carbon bond, yielding acetyl-CoA and a shortened acyl-CoA (decanoyl-CoA). wikipedia.orguniprot.org
The preceding reaction, the oxidation of L-3-hydroxylauroyl-CoA to this compound, is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). openstax.orgnih.gov This step requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor, which is subsequently reduced to NADH. bu.eduopenstax.org The enzyme exhibits strict stereospecificity, acting only on the L-isomer of the 3-hydroxyacyl-CoA substrate. bu.edu
The hydration of the preceding intermediate, trans-Δ2-dodecenoyl-CoA, to form L-3-hydroxylauroyl-CoA is catalyzed by enoyl-CoA hydratase. openstax.orgresearchgate.net This reaction involves the stereospecific addition of a water molecule across the double bond. researchgate.netontosight.ai The enzyme ensures the formation of the L-stereoisomer of 3-hydroxyacyl-CoA, which is the specific substrate for the subsequent dehydrogenase. bu.edutaylorandfrancis.com
The initial dehydrogenation of lauroyl-CoA to trans-Δ2-dodecenoyl-CoA is carried out by an acyl-CoA dehydrogenase. wikipedia.org This class of enzymes utilizes flavin adenine dinucleotide (FAD) as a prosthetic group, which accepts electrons and is reduced to FADH2. wikipedia.org
Table 1: Coenzyme Requirements and Stereospecificity in this compound Metabolism
| Reaction Step | Enzyme | Coenzyme/Cofactor | Stereospecificity |
| Lauroyl-CoA → trans-Δ2-Dodecenoyl-CoA | Acyl-CoA Dehydrogenase | FAD | trans double bond formation |
| trans-Δ2-Dodecenoyl-CoA → L-3-Hydroxylauroyl-CoA | Enoyl-CoA Hydratase | Water | Forms L-isomer |
| L-3-Hydroxylauroyl-CoA → this compound | L-3-Hydroxyacyl-CoA Dehydrogenase | NAD+ | Specific for L-isomer |
| This compound → Decanoyl-CoA + Acetyl-CoA | 3-Ketoacyl-CoA Thiolase | Coenzyme A | - |
Enzymes Facilitating this compound Entry into Pathways
The journey of lauric acid from its free form to the intermediate this compound within the β-oxidation pathway is initiated and facilitated by a series of specific enzymes.
Acyl-CoA Synthetases in Fatty Acid Activation
Before fatty acids can be oxidized, they must first be activated. This crucial first step is catalyzed by acyl-CoA synthetases (ACSs). researchgate.netresearchgate.net These enzymes utilize ATP to attach coenzyme A to the fatty acid, forming a fatty acyl-CoA thioester. researchgate.net This activation reaction is essential for all subsequent metabolic steps. researchgate.netspandidos-publications.com
Acyl-CoA synthetases exhibit substrate specificity based on the chain length of the fatty acid. spandidos-publications.com For lauric acid, a medium-chain fatty acid, medium-chain acyl-CoA synthetases (ACSM) are primarily responsible for its activation. ebi.ac.uk Some ACSL (long-chain acyl-CoA synthetase) isoforms can also activate medium-chain fatty acids. spandidos-publications.comebi.ac.uk The activation process renders the fatty acid metabolically active and primed for transport into the mitochondria for β-oxidation. nih.gov
Acyl-CoA Dehydrogenases and Enoyl-CoA Hydratases Preceding this compound Formation
Once activated to lauroyl-CoA, the fatty acyl-CoA enters the β-oxidation spiral. The first step is catalyzed by acyl-CoA dehydrogenases (ACADs), which introduce a double bond between the α and β carbons. wikipedia.org ACADs are a family of enzymes with overlapping substrate specificities for short-, medium-, long-, and very-long-chain fatty acyl-CoAs. wikipedia.orgnih.gov For lauroyl-CoA, a medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme involved. wikipedia.orgnih.gov MCAD catalyzes the formation of trans-Δ2-dodecenoyl-CoA. wikipedia.org
The subsequent hydration of this enoyl-CoA intermediate is catalyzed by enoyl-CoA hydratase. researchgate.net There are two main isoforms of this enzyme involved in fatty acid oxidation: a soluble short-chain hydratase (crotonase) and a membrane-bound long-chain hydratase, which is part of the mitochondrial trifunctional protein. bu.edu For the 12-carbon intermediate derived from lauric acid, both medium-chain-enoyl-CoA hydratase and the long-chain hydratase activity of the trifunctional protein can be involved. genome.jporpha.net This enzyme stereospecifically adds water across the double bond to form L-3-hydroxylauroyl-CoA, the direct precursor to this compound. bu.eduresearchgate.net
Multi-Enzyme Complexes and Metabolon Formation
The enzymes of β-oxidation are not randomly distributed within the mitochondrial matrix but are often organized into large, multi-enzyme complexes known as metabolons. pnas.orgresearchgate.net This organization plays a critical role in the efficiency and regulation of fatty acid metabolism.
Integration of this compound Metabolizing Enzymes within Functional Units
For the metabolism of long-chain fatty acids, the last three enzymes of the β-oxidation cycle—enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase—are integrated into a single complex called the mitochondrial trifunctional protein (TFP). pnas.orgnih.govwikipedia.org The TFP is a hetero-octamer composed of four α-subunits and four β-subunits. nih.govpreventiongenetics.com The α-subunit contains the enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit possesses the 3-ketoacyl-CoA thiolase activity. nih.govwikipedia.org
While lauric acid is often considered a medium-chain fatty acid, its metabolism can involve both the soluble matrix enzymes and the TFP. The initial dehydrogenation is typically carried out by the soluble MCAD. However, the subsequent steps for a 12-carbon chain can be handled by the TFP. nih.gov This integration of enzymatic activities into a single complex is a key feature of the β-oxidation of longer-chain fatty acids. pnas.orgfrontiersin.org
Implications for Substrate Channeling and Pathway Efficiency
The formation of metabolons like the TFP has significant implications for the efficiency of the β-oxidation pathway through a process known as substrate channeling. pnas.orgnih.gov Substrate channeling is the direct transfer of a metabolic intermediate from the active site of one enzyme to the active site of the next enzyme in the pathway without it diffusing into the bulk solvent. nih.govembopress.org
Cellular and Subcellular Compartmentation of 3 Oxolauroyl Coa Metabolism
Mitochondrial Matrix as a Primary Site of 3-Oxolauroyl-CoA Processing
The mitochondrial matrix is the principal location for the beta-oxidation of short, medium, and long-chain fatty acids, including the processing of this compound. nih.govmdpi.com Fatty acids are first activated to their acyl-CoA derivatives in the cytoplasm. These activated fatty acyl-CoAs are then transported into the mitochondria to be broken down. aocs.org The beta-oxidation spiral within the mitochondria consists of a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2. mdpi.com this compound is specifically formed during the third step of this cycle from its precursor, (S)-3-hydroxylauroyl-CoA, through the action of 3-hydroxyacyl-CoA dehydrogenase. ymdb.ca Subsequently, it is cleaved by beta-ketoacyl-CoA thiolase into decanoyl-CoA and acetyl-CoA. uniprot.org This process is highly efficient in terms of energy production as the generated acetyl-CoA can directly enter the citric acid cycle, and NADH and FADH2 are used by the electron transport chain to produce ATP. aocs.org
Carnitine-Dependent Transport Systems for Fatty Acyl-CoAs (CPT1, CPT2)
The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. frontiersin.org Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle system, which involves two key enzymes: carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2). frontiersin.orgtaylorandfrancis.com CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to fatty acylcarnitines. patsnap.comrarediseasegenes.com These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). taylorandfrancis.comnih.gov Once inside the matrix, CPT2, which is situated on the inner side of the inner mitochondrial membrane, converts the fatty acylcarnitine back to fatty acyl-CoA, releasing carnitine. frontiersin.orgpatsnap.comwikipedia.org This carnitine is then shuttled back to the cytosol to be reused. conicet.gov.ar The carnitine shuttle is a critical rate-limiting step in fatty acid oxidation. taylorandfrancis.com Although this compound itself is an intermediate within the beta-oxidation pathway, its precursor, lauroyl-CoA, relies on this transport system to enter the mitochondria for subsequent oxidation.
Peroxisomal Compartmentation of Very Long-Chain Fatty Acid Oxidation
While mitochondria are responsible for the oxidation of the bulk of fatty acids, peroxisomes play a crucial role in the initial breakdown of very long-chain fatty acids (VLCFAs; those with more than 22 carbons), branched-chain fatty acids, and some prostaglandins. nih.govwikipedia.org The enzymatic machinery for beta-oxidation in peroxisomes differs from that in mitochondria. nih.gov A key difference is the first enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2) instead of FADH2. aocs.org This H2O2 is then detoxified to water by catalase. aocs.org Peroxisomal beta-oxidation is a chain-shortening process and does not break down fatty acids completely. nih.gov Once the fatty acyl-CoAs are shortened to medium-chain lengths, they are transported to the mitochondria for complete oxidation. wikipedia.orgmdpi.com The shortened acyl-CoAs can be transported to mitochondria as acylcarnitine derivatives. mdpi.com
Cytosolic Precursors and Inter-Organelle Transport Dynamics
The journey of fatty acids to their metabolic fate begins in the cytosol. Fatty acids are taken up by the cell and activated to fatty acyl-CoAs by acyl-CoA synthetases located on the plasma membrane, endoplasmic reticulum, and mitochondria. nih.govfrontiersin.org These cytosolic acyl-CoAs serve as precursors for various metabolic pathways, including their transport into mitochondria for beta-oxidation or their use in the synthesis of complex lipids in the endoplasmic reticulum. nih.gov The movement of these acyl-CoAs between organelles is a highly regulated process. frontiersin.org For instance, acetyl-CoA derived from peroxisomal fatty acid oxidation can be used as an input for the mitochondrial TCA cycle. researchgate.net This inter-organelle communication ensures a coordinated response to the cell's metabolic needs. nih.gov The precursor to this compound, lauroyl-CoA, is formed in the cytosol and must be transported into the mitochondria via the carnitine shuttle to undergo beta-oxidation.
Regulatory Mechanisms Governing 3 Oxolauroyl Coa Homeostasis
Allosteric Modulation of Enzymes Involved in 3-Oxolauroyl-CoA Metabolism
The enzymes responsible for the synthesis and degradation of this compound are subject to allosteric regulation, a rapid-response mechanism where molecules bind to the enzyme at a site other than the active site, altering its activity. This allows for immediate adjustments in metabolic flux in response to cellular needs.
One of the key enzymes in the β-oxidation pathway that processes this compound is 3-ketoacyl-CoA thiolase. This enzyme is subject to allosteric inhibition by its own product, acetyl-CoA. aocs.org When acetyl-CoA levels are high, it signals that the cell has abundant energy, and thus, fatty acid breakdown can be slowed. This feedback inhibition of thiolase helps to prevent the overproduction of acetyl-CoA and maintain metabolic balance. aocs.org
Furthermore, the activity of β-oxidation enzymes can be influenced by the ratios of key metabolic cofactors. A high NADH/NAD+ ratio, indicative of a high energy state, can allosterically inhibit enzymes such as 3-hydroxyacyl-CoA dehydrogenase. aocs.org Similarly, a high acetyl-CoA/CoA ratio directly inhibits 3-ketoacyl-CoA thiolase, providing another layer of control over the β-oxidation spiral. aocs.org
| Enzyme | Allosteric Modulator | Effect |
| 3-Ketoacyl-CoA Thiolase | Acetyl-CoA | Inhibition |
| 3-Hydroxyacyl-CoA Dehydrogenase | High NADH/NAD+ ratio | Inhibition |
Transcriptional and Post-Transcriptional Control of Gene Expression
Long-term regulation of this compound levels is achieved through the control of gene expression, ensuring that the appropriate amounts of metabolic enzymes are synthesized to meet the cell's demands. This is governed by complex networks involving nuclear receptors in eukaryotes and dedicated regulatory systems in bacteria.
Nuclear Receptor-Mediated Regulation of Fatty Acid Oxidation Enzymes
In eukaryotes, nuclear receptors are a class of transcription factors that, upon binding to specific ligands like fatty acids, regulate the expression of genes involved in metabolism. mdpi.com Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are master regulators of fatty acid oxidation. nih.govnih.gov
When fatty acid levels, including those that lead to the formation of this compound, are elevated, they can act as ligands for PPARα. nih.gov Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding recruits coactivators, such as PGC-1α, and initiates the transcription of genes encoding enzymes essential for β-oxidation. nih.gov
One such target gene is ACAA2, which codes for acetyl-CoA acyltransferase 2, a mitochondrial 3-ketoacyl-CoA thiolase. researchgate.netnih.gov By upregulating the expression of ACAA2, PPARα ensures that the cell has the enzymatic machinery to efficiently process intermediates like this compound, particularly during periods of high fat availability or fasting. nih.govnih.gov
Bacterial Regulatory Systems (e.g., FadR) Governing Acyl-CoA Metabolism
In bacteria such as Escherichia coli, the regulation of fatty acid metabolism is orchestrated by the FadR (fatty acid degradation regulator) protein. mdpi.comresearchgate.net FadR is a dual-function transcription factor that represses the genes of fatty acid degradation (fad genes) and activates the genes of fatty acid biosynthesis (fab genes) in the absence of long-chain acyl-CoAs. mdpi.com
FadR binds to specific operator sequences in the DNA, preventing the transcription of the fad operon, which includes the genes for the enzymes that would process this compound. mdpi.com However, when long-chain acyl-CoAs, such as lauroyl-CoA (the precursor to this compound), are present in the cell, they act as inducers. researchgate.net These acyl-CoAs bind to FadR, causing a conformational change that leads to its dissociation from the DNA. mdpi.com This de-repression allows for the transcription of the fad genes and the subsequent breakdown of fatty acids for energy. mdpi.com The binding affinity of FadR for acyl-CoAs is dependent on the chain length, with a high affinity for myristoyl-CoA (C14) and other long-chain acyl-CoAs. mdpi.complos.org
Feedback Inhibition and Substrate Availability
The β-oxidation pathway is also controlled by the availability of its substrates and through feedback inhibition by its products. This ensures that the pathway is active only when needed and prevents the wasteful breakdown of fatty acids.
The accumulation of acyl-CoA intermediates of specific chain lengths can inhibit the enzymes of β-oxidation. nih.gov For instance, an excess of C12-acyl-CoA can lead to product inhibition of the enzymes that produced it, creating a self-regulating loop. nih.gov This is particularly relevant in the context of high-fat diets or conditions of metabolic overload, where the influx of fatty acids can exceed the oxidative capacity of the mitochondria. nih.gov This can lead to an accumulation of intermediates and a depletion of free coenzyme A (CoASH), which in turn inhibits the pathway. nih.gov
Cross-Talk with Broader Metabolic Signaling Pathways
The regulation of this compound homeostasis is not an isolated process but is intricately linked with other major metabolic signaling pathways, ensuring a coordinated cellular response to changes in nutrient status. A key player in this metabolic cross-talk is the AMP-activated protein kinase (AMPK).
AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio, which signals a low energy state. mdpi.com Once activated, AMPK initiates a cascade of events to restore energy balance. In the context of fatty acid metabolism, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. mdpi.com Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. aocs.org By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition on CPT1 and promoting the uptake and oxidation of fatty acids, including the pathway that involves this compound. mdpi.com This ensures that when energy is low, the cell can tap into its fat stores.
Impact of Cellular Stress on this compound Related Enzymes
Cellular stress, such as endoplasmic reticulum (ER) stress and oxidative stress, can significantly impact the enzymes involved in this compound metabolism, often as part of a broader adaptive or pathological response.
ER stress, which arises from an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, has been shown to alter the expression of genes involved in lipid metabolism. nih.gov In some contexts, ER stress can lead to a decrease in the expression of enzymes involved in β-oxidation, including 3-ketoacyl-CoA thiolase (encoded by ACAA1). mdpi.com This downregulation may be part of a mechanism to reduce the metabolic load on the ER. mdpi.com
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can also affect fatty acid oxidation. frontiersin.org The β-oxidation of fatty acids itself is a source of ROS. nih.gov High levels of ROS can lead to the oxidative modification and inactivation of mitochondrial proteins, including enzymes of the β-oxidation pathway. imrpress.com For example, studies have shown that under conditions of alcohol-induced oxidative stress, the activity of 3-ketoacyl-CoA thiolase can be significantly inhibited. This inhibition can contribute to the accumulation of fatty acid intermediates and the development of fatty liver.
Endoplasmic Reticulum Stress and Acyl-CoA Metabolic Enzyme Expression
The endoplasmic reticulum (ER) is a critical organelle for cellular homeostasis, playing a central role in the synthesis and folding of proteins, as well as the metabolism of lipids. frontiersin.orgharvard.edu A disruption in these functions, often caused by an accumulation of unfolded or misfolded proteins, leads to a state known as ER stress. nih.govmdpi.com To counteract this, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govfrontiersin.org The UPR aims to restore normal ER function by enhancing protein folding capacity and degrading misfolded proteins. oaepublish.com However, if the stress is prolonged or severe, the UPR can trigger cell death. mdpi.com This response is mediated by three main ER-resident sensor proteins: inositol-requiring enzyme 1 (IRE1), protein kinase R (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govmdpi.com
The intricate relationship between ER stress and lipid metabolism is well-documented, with the UPR directly modulating the expression of genes involved in the synthesis, degradation, and transport of lipids. frontiersin.orgmdpi.com Fatty acyl-CoAs, such as this compound, are central intermediates in these pathways, and their cellular concentrations are tightly regulated by the expression and activity of various metabolic enzymes. spandidos-publications.comspandidos-publications.com Consequently, ER stress can significantly perturb the homeostasis of this compound by altering the enzymatic landscape of acyl-CoA metabolism.
Research has shown that the different branches of the UPR exert distinct effects on lipid metabolic pathways:
The IRE1α/XBP1 Pathway: Activation of IRE1α leads to the splicing of X-box binding protein 1 (XBP1) mRNA, creating a potent transcription factor. nih.gov Spliced XBP1 is known to promote the transcription of genes involved in the biosynthesis of fatty acids and cholesterol. frontiersin.org
The PERK Pathway: The PERK branch of the UPR has been shown to increase lipid accumulation by activating sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes. frontiersin.org
The ATF6 Pathway: Upon activation, ATF6 moves to the nucleus where it can induce the expression of genes involved in fatty acid β-oxidation, in part through the activation of peroxisome proliferator-activated receptor α (PPARα). nih.govfrontiersin.org
Detailed studies have investigated the specific changes in acyl-CoA metabolic enzyme expression in response to chemically-induced ER stress. One such study in lung cancer cell lines provided specific insights into how ER stress affects enzymes that regulate the acyl-CoA pool, which would include intermediates like this compound. The findings revealed a complex regulatory pattern, where the expression of some enzymes was suppressed while others remained unaffected.
Table 1: Effect of ER Stress on the Expression of Acyl-CoA Metabolic Enzymes in Lung Cancer Cells
Data from a study investigating the effects of thapsigargin-induced ER stress on lung cancer cell lines A549 and CL1-0. spandidos-publications.comspandidos-publications.com
| Enzyme Family | Enzyme Name | Effect of ER Stress on Expression | Associated Function |
|---|---|---|---|
| Long-chain acyl-CoA synthetase (ACSL) | ACSL3 | Decreased | Activates long-chain fatty acids to acyl-CoAs |
| ACSL4 | Decreased | ||
| Solute carrier family 27 (Fatty acid transporter) (SLC27) | SLC27A2 | Decreased | Mediate fatty acid transport and/or activation |
| SLC27A4 | Not Altered | ||
| SLC27A5 | Not Altered | ||
| Acyl-CoA thioesterase (ACOT) | ACOT7 | Not Altered | Hydrolyze acyl-CoAs to free fatty acids and CoASH |
| ACOT11 | Not Altered |
The downregulation of enzymes like ACSL3, ACSL4, and SLC27A2 suggests that under certain ER stress conditions, the cell may reduce its capacity for fatty acid uptake and activation. spandidos-publications.comspandidos-publications.com Conversely, the stable expression of key acyl-CoA thioesterases (ACOT7, ACOT11) and certain fatty acid transporters (SLC27A4, SLC27A5) indicates that these enzymes may be essential for cellular function during ER stress. spandidos-publications.comspandidos-publications.com In other contexts, such as hepatocellular carcinoma, ER stress has been shown to upregulate the expression of enzymes involved in de novo fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACACA), via the transcription factor SREBP-1c. oaepublish.com
Mechanistic Roles of 3 Oxolauroyl Coa in Cellular Processes and Pathophysiology
Contribution to Cellular Energy Production and Lipid Catabolism
3-Oxolauroyl-CoA, also known as 3-oxododecanoyl-CoA, is a key intermediate in the mitochondrial beta-oxidation of lauric acid, a 12-carbon saturated fatty acid. hmdb.camonarchinitiative.org This metabolic pathway is a major source of cellular energy, particularly during periods of fasting or prolonged exercise. The catabolism of fatty acids like lauric acid begins with their activation to acyl-CoA esters in the cytoplasm. hmdb.ca These are then transported into the mitochondrial matrix where beta-oxidation occurs. hmdb.ca
The process of beta-oxidation involves a cycle of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle. hmdb.casketchy.com this compound is formed in the third step of the beta-oxidation of lauroyl-CoA (the activated form of lauric acid). monarchinitiative.orgnih.gov
The steps involving this compound are as follows:
(S)-3-hydroxylauroyl-CoA is oxidized to this compound. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase and results in the reduction of NAD+ to NADH. hmdb.caymdb.ca
This compound is cleaved by the enzyme beta-ketothiolase. This reaction requires a molecule of coenzyme A and yields a molecule of acetyl-CoA and decanoyl-CoA (a 10-carbon acyl-CoA). hmdb.caymdb.ca
The acetyl-CoA produced enters the citric acid cycle, where it is further oxidized to carbon dioxide, generating more ATP, NADH, and FADH2. sketchy.comlumenlearning.comnih.gov The NADH and FADH2 generated during beta-oxidation and the citric acid cycle donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP through oxidative phosphorylation. khanacademy.orgwikipedia.org The decanoyl-CoA molecule undergoes further rounds of beta-oxidation until it is completely broken down into acetyl-CoA molecules. hmdb.ca
Potential as a Signaling Molecule or Enzyme Modulator
While the primary role of this compound is as a metabolic intermediate, there is growing interest in the potential for acyl-CoA species to act as signaling molecules or allosteric modulators of enzyme activity. Acyl-CoAs can influence various cellular processes, including gene transcription, ion channel function, and protein acylation. Although specific research on this compound as a signaling molecule is limited, the broader class of acyl-CoAs has been shown to have regulatory roles. For instance, long-chain acyl-CoAs can modulate the activity of enzymes involved in glucose and lipid metabolism. Further research is needed to determine if this compound possesses specific signaling functions beyond its role in beta-oxidation.
Involvement in Metabolic Dysregulation States
Perturbations in Fatty Acid Oxidation Disorders (e.g., relation to SCHAD deficiency)
Defects in the enzymes of beta-oxidation can lead to serious metabolic disorders. One such disorder is short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, also known as medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency. metabolicsupportuk.orgnih.govbabysfirsttest.orgwadsworth.org This autosomal recessive disorder is caused by mutations in the HADH gene, which encodes the SCHAD enzyme. metabolicsupportuk.orgnih.gov
In individuals with SCHAD deficiency, the conversion of (S)-3-hydroxylauroyl-CoA to this compound is impaired. nih.gov This enzymatic block leads to the accumulation of upstream metabolites, including 3-hydroxyacyl-CoAs. While the direct accumulation of this compound is not the primary feature, the disruption of the pathway at this step has significant pathological consequences. metabolicsupportuk.org Patients with SCHAD deficiency often present with hypoglycemia (low blood sugar), particularly during fasting, which can be associated with hyperinsulinism. nih.govwadsworth.org Other symptoms can include lethargy, vomiting, and in some cases, more severe complications like seizures and coma. metabolicsupportuk.orgbabysfirsttest.org
The table below summarizes key information about SCHAD deficiency:
| Feature | Description |
| Disorder Name | Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency |
| Affected Gene | HADH |
| Enzyme | Short-chain 3-hydroxyacyl-CoA dehydrogenase |
| Metabolic Block | Impaired conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs for short and medium-chain fatty acids. |
| Clinical Presentation | Hypoglycemia (often with hyperinsulinism), lethargy, vomiting, seizures. metabolicsupportuk.orgnih.govbabysfirsttest.orgwadsworth.org |
Impact on Lipid Accumulation and Lipotoxicity (indirectly)
When beta-oxidation is impaired, as seen in disorders like SCHAD deficiency, fatty acids that cannot be properly metabolized can be shunted into alternative pathways. This can lead to the accumulation of lipids in non-adipose tissues such as the liver, heart, and skeletal muscle, a condition known as ectopic lipid accumulation or steatosis. mdpi.com This accumulation can lead to cellular dysfunction and damage, a phenomenon referred to as lipotoxicity. nih.govmdpi.com
The accumulation of free fatty acids and their derivatives can induce oxidative stress and mitochondrial dysfunction. nih.gov In pancreatic beta-cells, for example, lipotoxicity can impair insulin (B600854) secretion and eventually lead to cell death, contributing to the development of type 2 diabetes. nih.govfrontiersin.org While this compound itself is an intermediate, its proper processing is crucial for preventing the upstream accumulation of fatty acids that drive lipotoxicity. mdpi.com
Connections to Cancer Cell Metabolism and ER Stress Responses
Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. This includes changes in fatty acid metabolism. While direct studies on this compound in cancer are not extensive, the broader context of fatty acid oxidation is relevant. Some cancers show increased reliance on fatty acid oxidation for energy, while others may have defects in this pathway.
The endoplasmic reticulum (ER) is a key organelle involved in protein and lipid synthesis. wikipedia.org A variety of cellular insults, including metabolic imbalances, can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. bio-techne.comembopress.org To cope with this, cells activate the unfolded protein response (UPR). embopress.org Chronic or severe ER stress, however, can trigger apoptosis (programmed cell death). embopress.org
Lipotoxicity resulting from dysregulated fatty acid metabolism is a known trigger of ER stress. wikipedia.org The accumulation of saturated fatty acids can disrupt ER function and activate the UPR pathways. wikipedia.org The PERK pathway, one of the three main branches of the UPR, is involved in autophagy and can be protective in some cancer cells under ER stress. mdpi.com Therefore, disruptions in fatty acid oxidation that lead to lipid accumulation can indirectly link to ER stress responses in the context of cancer.
Associations in Specific Metabolomic Profiles of Diseases
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can provide a snapshot of the metabolic state of an organism. Specific metabolomic profiles have been associated with various diseases, offering insights into their pathophysiology and potential biomarkers.
Studies have identified alterations in fatty acid metabolism in several conditions:
Heart Failure: The failing heart exhibits changes in energy substrate utilization, with alterations in fatty acid and glucose metabolism. annalscts.com Metabolomic studies of patients with heart failure have identified changes in pathways including the citric acid cycle and glycerolipid metabolism. nih.gov A study on patients with left ventricular assist devices (LVADs) for chronic heart failure found that the pre-operative metabolomic profile of patients who later developed thromboembolic events was associated with alterations in fatty acid biosynthesis and mitochondrial beta-oxidation of short-chain saturated fatty acids. annalscts.com
Sepsis: Sepsis is a life-threatening condition caused by a dysregulated host response to infection. Metabolomic profiling of sepsis patients has revealed significant alterations in various metabolic pathways, particularly amino acid metabolism. mdpi.com While lipid metabolism changes were less pronounced between different sepsis severity groups, they were noted when comparing patients with and without bacteremia. mdpi.com
Breast Cancer: Metabolomic studies in breast cancer have shown that alterations in amino acid and lipid metabolism are associated with disease progression. mdpi.com These metabolic shifts reflect the high energy and biosynthetic demands of the tumor. mdpi.com
Comparative Biochemistry of 3 Oxolauroyl Coa Metabolism
Conservation of 3-Oxolauroyl-CoA Pathways Across Domains of Life
The β-oxidation pathway, a critical process for breaking down fatty acids to produce energy, is remarkably conserved across different life forms. nih.govresearchgate.net this compound is a key intermediate in the breakdown of lauric acid (a 12-carbon saturated fatty acid), and its subsequent metabolism is a pivotal step in this energy-yielding process. wikipathways.org
Mammalian Systems (e.g., Homo sapiens, Mus musculus, Bos taurus)
In mammals, including humans (Homo sapiens), mice (Mus musculus), and cattle (Bos taurus), the breakdown of fatty acids primarily occurs in the mitochondria, with some activity also in peroxisomes. nih.govlibretexts.orgnih.gov The final step of each β-oxidation cycle, the thiolytic cleavage of 3-ketoacyl-CoA, is catalyzed by the enzyme 3-ketoacyl-CoA thiolase. reactome.orguniprot.org This reaction cleaves this compound into decanoyl-CoA and acetyl-CoA. reactome.org The acetyl-CoA then enters the citric acid cycle to generate ATP, the cell's main energy currency. mdpi.com
The enzymes involved in the β-oxidation of this compound are highly conserved among mammals. reactome.org For instance, the 3-ketoacyl-CoA thiolase A enzyme in mice (Mus musculus) is responsible for the cleavage of straight-chain 3-keto fatty acyl-CoAs and plays a crucial role in peroxisomal β-oxidation. uniprot.org Similarly, in cattle (Bos taurus), mitochondrial acetyl-CoA acetyltransferase catalyzes the final step of β-oxidation, breaking down medium- to long-chain 3-oxoacyl-CoAs. uniprot.org The study of mouse models with deficiencies in various β-oxidation enzymes has been instrumental in understanding human fatty acid oxidation disorders. nih.govoup.com These models often exhibit clinical signs similar to human conditions, such as Reye-like syndrome and cardiomyopathy. nih.gov
Key Enzymes in Mammalian this compound Metabolism
| Enzyme | Organism | Cellular Location | Function | Reference |
|---|---|---|---|---|
| 3-ketoacyl-CoA thiolase A | Mus musculus | Peroxisome | Thiolytic cleavage of 3-keto fatty acyl-CoAs | uniprot.org |
| Acetyl-CoA acetyltransferase | Bos taurus | Mitochondria | Thiolytic cleavage of medium- to long-chain 3-oxoacyl-CoAs | uniprot.org |
| 3-ketoacyl-CoA thiolase | Homo sapiens | Mitochondria/Peroxisome | Cleavage of this compound to decanoyl-CoA and acetyl-CoA | reactome.org |
Yeast (Saccharomyces cerevisiae) as a Model System
Saccharomyces cerevisiae, or baker's yeast, serves as a valuable model organism for studying fatty acid metabolism, particularly β-oxidation. nih.govoup.com A key difference from mammals is that in yeast, β-oxidation occurs exclusively within peroxisomes. libretexts.orgnih.govembopress.org This compartmentalization simplifies the study of the pathway, as there is no mitochondrial contribution to consider. oup.com
The core enzymes of β-oxidation in yeast are analogous to their mammalian counterparts. The final step, the conversion of this compound to decanoyl-CoA and acetyl-CoA, is catalyzed by the peroxisomal 3-ketoacyl-CoA thiolase, also known as Pot1 or Fox3. researchgate.netvirginia.edu The genetic and enzymatic machinery for β-oxidation is well-conserved between yeast and humans, making yeast an excellent system to investigate human peroxisomal diseases. researchgate.netvirginia.edu Studies in S. cerevisiae have been crucial for identifying and characterizing the genes and enzymes involved in the breakdown of both saturated and unsaturated fatty acids. nih.gov
β-Oxidation Enzymes in Saccharomyces cerevisiae
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| Acyl-CoA oxidase | POX1/FOX1 | First oxidation step | researchgate.net |
| 2-trans-enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | FOX2 | Hydration and second oxidation steps | researchgate.netfrontiersin.org |
| 3-ketoacyl-CoA thiolase | POT1/FOX3 | Thiolytic cleavage | researchgate.netvirginia.edu |
Bacterial Metabolism (e.g., Escherichia coli)
In bacteria like Escherichia coli, the β-oxidation of fatty acids is also a conserved energy-generating pathway. nih.gov The process is similar to that in eukaryotes, involving a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. nih.govasm.org
In E. coli, the last three steps of the β-oxidation cycle are carried out by a trifunctional enzyme complex encoded by the fadBA genes for aerobic conditions and fadJI for anaerobic conditions. nih.govresearchgate.net The β-subunit of this complex has 3-ketoacyl-CoA thiolase activity (FadA), which catalyzes the cleavage of this compound. nih.govresearchgate.netcusabio.com The acetyl-CoA produced is then utilized in the tricarboxylic acid (TCA) cycle for energy production. researchgate.net The fundamental biochemistry of this process is highly conserved, highlighting its ancient evolutionary origins.
Other Eukaryotic Organisms (e.g., Caenorhabditis elegans, Drosophila melanogaster)
The pathway for this compound metabolism is also conserved in other eukaryotic organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. reactome.org In both of these model organisms, this compound is an intermediate in the mitochondrial β-oxidation of lauroyl-CoA, which is ultimately cleaved to decanoyl-CoA. reactome.org The presence of this conserved pathway in such diverse eukaryotes underscores its fundamental importance in lipid metabolism and energy production throughout the animal kingdom. reactome.org
Evolutionary Divergence of Enzyme Structure and Regulatory Mechanisms
While the core biochemical reactions of β-oxidation are conserved, the structure of the enzymes and the mechanisms that regulate the pathway have diverged throughout evolution.
In mammalian mitochondria, the enzymes for β-oxidation of medium and short-chain fatty acids are typically soluble, separate proteins in the matrix. nih.gov In contrast, animal peroxisomes, and the β-oxidation pathways in organisms like yeast and bacteria, often utilize multifunctional enzymes that catalyze several steps of the pathway. nih.govnih.gov For example, E. coli employs a trifunctional enzyme complex. nih.govresearchgate.net
The regulation of fatty acid oxidation also shows significant divergence. In mammals, the process is tightly regulated at multiple levels, including the transport of fatty acids into the mitochondria, which is a key control point. nih.govaocs.org Hormones like glucagon (B607659) and epinephrine (B1671497) can stimulate the release of fatty acids from adipose tissue, making them available for oxidation. nih.gov Furthermore, transcription factors such as peroxisome proliferator-activated receptors (PPARs) play a crucial role in regulating the expression of genes involved in β-oxidation. aocs.orglibretexts.org
In yeast, gene expression for β-oxidation enzymes is induced by the presence of fatty acids in the growth medium. oup.com In bacteria like E. coli, the genes for fatty acid degradation are organized in operons and are subject to genetic regulation that allows the bacteria to switch to using fatty acids as a carbon source when other nutrients are scarce. nih.gov
Methodological Implications of Interspecies Differences in Research
The differences in fatty acid metabolism across species have important implications for research. The choice of a model organism can significantly impact the interpretation and relevance of experimental findings to human biology.
For instance, while yeast is an excellent model for studying peroxisomal β-oxidation due to the absence of the mitochondrial pathway, this also means that findings may not fully translate to the more complex situation in mammals, where both organelles are involved. researchgate.net Similarly, while mouse models for fatty acid oxidation disorders have provided invaluable insights, there are known differences in fatty acid metabolism between mice and rats, and by extension, humans, which must be considered when extrapolating results. nih.govmdpi.com For example, there are significant species-specific differences in the tissue distribution of various fatty acids between rats and mice. mdpi.com
Understanding these interspecies differences is crucial for designing experiments and for the development of therapeutic strategies for human metabolic diseases. The conservation of the core pathway allows for the use of simpler model organisms to dissect fundamental mechanisms, while the divergence in regulation and enzyme structure necessitates careful validation in mammalian systems to ensure clinical relevance.
Methodological Approaches in 3 Oxolauroyl Coa Research
Biochemical Assays for Enzyme Activity and Reaction Kinetics
Determining the activity and kinetic parameters of enzymes that metabolize 3-oxolauroyl-CoA, such as 3-oxoacyl-CoA thiolases, is fundamental to understanding their function. nih.gov These assays are designed to measure the rate of the catalyzed reaction under controlled conditions. mdpi.com
Commonly used methods include spectrophotometric and fluorometric assays. mdpi.com Spectrophotometric assays often monitor the change in absorbance of a chromophore involved in the reaction. For instance, the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme preceding the formation of this compound, can be assayed by tracking the consumption of its cofactor NADH, which absorbs light at 340 nm. ijbs.com A specific assay for 3-oxoacyl-CoA thiolases has been developed that uses acetyldithio-CoA as a nucleophile. lvhn.org The product of this reaction, a 3-oxoacyl-CoA dithioester, has distinct spectrophotometric properties that allow the reaction to be followed in the thermodynamically unfavorable direction of carbon-carbon bond formation. lvhn.org This method avoids issues like background decomposition and dependence on pH or metal ions that can complicate other assays. lvhn.org
Coupled enzyme assays are also frequently employed, where the product of the primary reaction (e.g., acetyl-CoA from the thiolysis of this compound) is used as a substrate for a second, easily detectable reaction. ijbs.com For example, the acetyl-CoA produced can be used by citrate (B86180) synthase in a reaction that is coupled to the reduction of NAD+ to NADH by malate (B86768) dehydrogenase, allowing the reaction to be monitored spectrophotometrically. ijbs.com Fluorometric assays, which measure changes in fluorescence, offer higher sensitivity compared to spectrophotometric methods and are valuable for detecting low-level enzyme activity. mdpi.com
These kinetic assays are crucial for determining key parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which describe the substrate affinity and catalytic efficiency of an enzyme, respectively. Studies have shown that different thiolase isozymes exhibit varying specificities for 3-oxoacyl-CoA substrates of different chain lengths. nih.govnih.gov
Table 1: Overview of Biochemical Assays for Enzymes Acting on 3-Oxoacyl-CoAs
| Assay Type | Principle | Measured Molecule | Detection Method | Key Advantages |
|---|---|---|---|---|
| Direct Spectrophotometry | Measures the change in absorbance of a substrate or product that has a distinct chromophore. | 3-oxoacyl-CoA dithioester | UV-Vis Spectrophotometer | Eliminates background noise and dependencies seen in other assays. lvhn.org |
| Coupled Spectrophotometry | The product of the primary reaction is a substrate for a secondary, easily measured enzymatic reaction. | NADH / NADPH | UV-Vis Spectrophotometer | Versatile; allows measurement of reactions with no direct spectrophotometric signal. ijbs.com |
| Fluorometry | Measures the change in fluorescence between the substrate and product. | NADH / NADPH | Fluorometer | High sensitivity, suitable for low concentration samples. mdpi.com |
Structural Biology Techniques for Associated Enzymes (e.g., X-ray Diffraction)
Understanding the precise three-dimensional structure of enzymes that bind this compound is essential for deciphering their mechanism of action. X-ray crystallography is a primary tool for this purpose, providing atomic-level resolution of protein structures. embopress.org This technique has been successfully applied to various enzymes in the fatty acid beta-oxidation pathway, including 3-ketoacyl-CoA thiolases and multifunctional proteins. embopress.orgfrontiersin.orgresearchgate.netpnas.org
The process involves several key steps:
Expression and Purification : The target enzyme is overexpressed, often in a host system like E. coli, and purified to homogeneity. researchgate.net
Crystallization : The purified enzyme is induced to form highly ordered, three-dimensional crystals. This is often a challenging step, requiring screening of numerous conditions. embopress.org
X-ray Diffraction : The crystals are exposed to a focused beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots. researchgate.net
Structure Determination : The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the enzyme are determined, revealing its 3D structure. embopress.org
Structural analyses of enzyme-substrate or enzyme-inhibitor complexes provide invaluable insights into the active site architecture. pnas.org For example, the crystal structure of a fatty acid β-oxidation multienzyme complex from bacteria revealed how the substrate is channeled between the active sites for 2-enoyl-CoA hydratase (ECH), L-3-hydroxyacyl-CoA dehydrogenase (HACD), and 3-ketoacyl-CoA thiolase (KACT). embopress.org Similarly, the structure of human mitochondrial trifunctional protein (TFP) shows how the different subunits are arranged and provides a detailed description of the putative substrate channeling pathways between the three active sites. pnas.org These studies identify the specific amino acid residues involved in substrate binding and catalysis, providing a structural basis for the enzyme's function and specificity. embopress.org
Metabolomics for Quantification and Pathway Flux Analysis
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. mdpi.com This approach is critical for understanding the in vivo concentration of this compound and its flux through metabolic pathways under various physiological or pathological conditions.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier analytical platform for acyl-CoA analysis due to its high sensitivity and specificity. mdpi.comacs.org This technique allows for the separation, detection, and quantification of a wide range of acyl-CoA species, including long-chain variants like this compound. joanneum.atnih.gov
A typical LC-MS/MS workflow involves:
Sample Extraction : Acyl-CoAs are extracted from tissues or cells, often using a solvent mixture like acetonitrile/methanol/water. mdpi.com
Chromatographic Separation : The extracted metabolites are separated using liquid chromatography, most commonly reversed-phase (RP) LC with a C18 column. joanneum.atnih.gov
Mass Spectrometry Detection : The separated molecules are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. acs.org Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, is used for quantification via methods like selected reaction monitoring (SRM), which provides high selectivity and sensitivity. nih.gov A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for profiling complex mixtures. acs.org
This methodology enables the quantitative determination of physiological concentrations of various acyl-CoAs from small amounts of tissue. acs.orgjoanneum.at It has been used to profile acyl-CoA remodeling in response to different dietary fatty acids and to measure isotopic enrichment for flux analysis. nih.govacs.org
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (C18 Column) | Separates acyl-CoAs based on hydrophobicity (chain length). joanneum.at |
| Mobile Phase | Acetonitrile/Water with Ammonium Hydroxide | Elutes compounds from the column into the mass spectrometer. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]+ for detection. acs.org |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification by monitoring specific parent-to-fragment ion transitions. nih.gov |
Despite the power of LC-MS, the analysis of acyl-CoAs like this compound presents several challenges. mdpi.com
Chemical Instability : The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling and preparation to prevent degradation. acs.org
Low Abundance : Many acyl-CoA species are present at very low concentrations in the cell, demanding highly sensitive detection methods. acs.org
Sample Matrix Effects : The complexity of biological samples can interfere with ionization and detection, a phenomenon known as matrix effect. This can be mitigated by effective sample preparation and the use of internal standards. researchgate.net
Lack of Standards : A major hurdle is the limited commercial availability of authentic standards for many acyl-CoA species, including specific intermediates like this compound. mdpi.com This makes absolute quantification difficult, often necessitating relative quantification against a few available standards. acs.orgmdpi.com
Isobaric Interference : Different acyl-CoAs can have the same mass (isobars), making them indistinguishable by mass alone. mdpi.com Chromatographic separation is essential to resolve these compounds, but co-elution can still occur, complicating identification. mdpi.com
The development of standardized protocols and the synthesis of a wider range of internal standards are ongoing efforts to overcome these limitations and improve the accuracy of acyl-CoA metabolomics. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling
Genetic and Molecular Biology Techniques
Genetic manipulation in model organisms is a powerful strategy to investigate the in vivo function of genes and pathways. By perturbing the genes that code for enzymes in the beta-oxidation pathway, researchers can observe the resulting metabolic consequences, such as the accumulation or depletion of this compound.
Gene knockout and knockdown techniques are used to eliminate or reduce the expression of a specific gene, respectively.
Gene Knockout : This involves permanently inactivating a gene, often using CRISPR-Cas9 technology or homologous recombination in embryonic stem cells. oup.com Mouse models with targeted disruptions of various acyl-CoA dehydrogenase genes (short-chain, medium-chain, and long-chain) have been created. oup.comjax.orgnih.govpnas.orgjax.org These knockout mice often exhibit phenotypes that mimic human fatty acid oxidation disorders, such as fatty liver, hypoglycemia, and cardiomyopathy upon fasting or cold stress. jax.orgpnas.orgjax.org Analyzing the metabolome of these animals can directly link the missing enzyme to specific metabolic disruptions, such as the accumulation of upstream substrates.
Gene Knockdown : This approach temporarily reduces gene expression, typically by using RNA interference (RNAi) to degrade the target mRNA. This method offers more flexibility than a permanent knockout for studying gene function.
These genetic models are indispensable for validating the physiological role of enzymes that produce or consume this compound. nih.govpnas.org For example, knocking out the gene for long-chain acyl-CoA dehydrogenase (LCAD) in mice leads to severely impaired fatty acid oxidation and accumulation of lipids in the liver and heart, demonstrating the crucial role of this enzymatic step in energy homeostasis. pnas.org
Table 3: Comparison of Gene Knockout and Knockdown Techniques
| Feature | Gene Knockout | Gene Knockdown |
|---|---|---|
| Effect on Gene | Permanent inactivation or deletion of the gene sequence. | Temporary reduction in gene expression (transcription or translation). |
| Mechanism | Genetic modification via CRISPR-Cas9 or homologous recombination. | Post-transcriptional silencing via RNA interference (siRNA, shRNA). |
| Organisms | Mice, yeast, bacteria, cell lines. jax.orgnih.gov | Wide range of cells and organisms, including those where knockouts are difficult. oup.com |
| Application | Definitive study of gene function by observing the effect of its complete absence. pnas.org | Study of essential genes where a full knockout would be lethal; transient studies. |
Transcriptomic and Proteomic Analyses of Metabolic Pathways
Transcriptomic and proteomic approaches are pivotal in elucidating the complex metabolic networks in which this compound is an intermediate. These high-throughput techniques allow for a global analysis of gene and protein expression changes, respectively, providing insights into the regulation of fatty acid oxidation and related pathways under various physiological and pathological conditions.
Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), quantifies the abundance of messenger RNA (mRNA) transcripts in a given sample. nih.gov Studies investigating lipid metabolism have utilized this approach to identify differentially expressed genes (DEGs) in response to specific stimuli or in different disease states. peerj.comnih.gov For instance, research on the effects of certain toxins on insect larvae revealed significant changes in the expression of genes involved in lipid metabolism, including those related to fatty acyl-CoA synthesis and degradation. peerj.com In agricultural science, transcriptomic analysis of soybean varieties under low phosphorus stress showed that acetyl-CoA metabolism, the precursor for both fatty acid synthesis and degradation pathways involving intermediates like this compound, is a critical determinant of the plant's phosphorus acquisition strategy. frontiersin.org Similarly, integrated lipidomic and transcriptomic analyses in sesame seeds have identified key genes in the fatty acid biosynthesis and triacylglycerol (TAG) assembly pathways, where acyl-CoAs are central molecules. frontiersin.org These analyses provide a comprehensive view of how the entire enzymatic machinery related to this compound is transcriptionally regulated.
Proteomic analyses, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), identify and quantify the full complement of proteins (the proteome) in a cell or tissue. nih.govmdpi.com This approach provides a more direct assessment of the functional molecules carrying out metabolic processes compared to transcriptomics. frontiersin.org In the context of this compound, proteomics can identify the abundance and post-translational modifications of enzymes directly involved in the beta-oxidation spiral, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases. embopress.orgnih.gov Studies on metabolic diseases have used proteomics to uncover alterations in these pathways. For example, a wide-proteome analysis of kidney tissue in mice on a high-fat diet revealed significant upregulation of proteins involved in fatty acid metabolism, including enzymes that process acyl-CoAs. nih.gov This suggests an adaptive response to increased lipid load, directly implicating the machinery that handles intermediates like this compound.
By integrating transcriptomic and proteomic data, researchers can build comprehensive models of metabolic pathway regulation. For example, identifying an upregulation of both the mRNA and the protein for a specific 3-ketoacyl-CoA thiolase would provide strong evidence for an increased flux through the beta-oxidation pathway.
Table 1: Key Genes and Proteins in this compound Metabolism Identified by Transcriptomic and Proteomic Analyses
| Gene/Protein | Function | Analytical Method | Research Context | Finding | Citation |
|---|---|---|---|---|---|
| Acyl-CoA Dehydrogenase, Long Chain (ACADL) | Catalyzes the first step of mitochondrial fatty acid beta-oxidation. | Proteomics, Genomics | Obesity-induced kidney damage in mice. | Expression altered in response to a high-fat diet. | nih.gov |
| Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH) | Catalyzes steps in peroxisomal beta-oxidation. | Genomics | Obesity-induced kidney damage in mice. | Upregulated in response to a high-fat diet. | nih.gov |
| 3-ketoacyl-CoA thiolase | Catalyzes the final step of fatty acid beta-oxidation, cleaving acetyl-CoA. | Metabolomics | Quiescent cancer cell metabolism. | Identified as a key enzyme in fatty acid oxidation (FAO) vulnerability. | embopress.org |
| Acetyl-CoA Acyltransferase 2 (ACAA2) | Catalyzes the last step of mitochondrial beta-oxidation. | Proteomics, Genomics | Obesity-induced kidney damage in mice. | Upregulated in response to a high-fat diet. | nih.gov |
| WRKY Transcription Factors | Regulate various plant processes, including metabolism. | Transcriptomics | Lipid biosynthesis in sesame seeds. | Differential expression observed during seed development, correlating with lipid accumulation. | frontiersin.org |
| ERF1 and WRKY1 | Transcription factors. | Transcriptomics | Phosphorus acquisition in soybean. | Implicated in the regulation of acetyl-CoA metabolism, which directs products to fatty acids. | frontiersin.org |
In Vitro and Ex Vivo Cellular and Tissue Models
The study of this compound and its role in fatty acid metabolism relies heavily on the use of sophisticated in vitro and ex vivo models. These systems allow for controlled investigation of cellular and tissue-level processes that would be difficult or impossible to study in whole organisms. researchgate.netfrontiersin.org
In vitro cellular models are essential tools for dissecting the molecular mechanisms of lipid metabolism. nih.gov Commonly used models include immortalized cell lines and primary cell cultures. nih.gov For instance, hepatocyte cell lines like HepG2 are frequently used to study hepatic lipid metabolism, as the liver is a central organ for fatty acid oxidation. nih.govnih.gov Researchers can manipulate these cells, for example by inducing a "fatty acid overload" to mimic conditions like obesity, and then measure the flux through metabolic pathways, including the formation and degradation of intermediates like this compound. nih.gov Other models, such as human lymphoblastoid cell lines and the Huh7 hepatocyte line, have been used to investigate how genetic variants affect fatty acid oxidation capacity. plos.orgcornell.edu Furthermore, studies on quiescent cancer cells have highlighted fatty acid β-oxidation as a key metabolic vulnerability, a finding elucidated through in vitro cell models. embopress.org These models offer high-throughput capabilities and are amenable to genetic and pharmacological manipulation. frontiersin.org
Ex vivo models utilize intact tissues cultured outside the body, preserving the complex three-dimensional architecture and cellular heterogeneity of the original organ. nccr-antiresist.chmdpi.com This approach offers a bridge between simplified in vitro cultures and complex in vivo systems. mdpi.com Precision-cut liver slices (PCLS) are a prominent ex vivo model for studying liver physiology and disease. mdpi.com In the context of fatty acid metabolism, PCLS can be used to study how the liver as a whole responds to high lipid levels or therapeutic agents, maintaining the interactions between different cell types like hepatocytes and Kupffer cells. mdpi.com Another ex vivo approach involves using excised intestinal tissue mounted in Ussing chambers to study nutrient absorption and metabolism. researchgate.net Such models are invaluable for understanding how dietary fats are processed and how this impacts the metabolic pathways involving this compound. plos.org These tissue-based models provide a more physiologically relevant environment, capturing intercellular signaling and interactions that are lost in monolayer cell cultures. ahajournals.orgmdpi.comresearchgate.net
Table 2: Summary of In Vitro and Ex Vivo Models in Fatty Acid Metabolism Research
| Model Type | Specific Model | Organism/Tissue of Origin | Key Research Application | Advantages | Citation |
|---|---|---|---|---|---|
| In Vitro | HepG2 Cell Line | Human Liver | Studying hepatic glucose and lipid metabolism. | Well-characterized, reproducible, high-throughput. | nih.govnih.gov |
| In Vitro | Huh7 Cell Line | Human Liver | Modeling gradual changes in gene expression (e.g., ACADS) on fatty acid oxidation. | High fatty acid oxidation capacity, suitable for knockdown studies. | plos.orgcornell.edu |
| In Vitro | Lymphoblastoid Cell Lines (LCL) | Human B-lymphocytes | Assessing the impact of genetic variants on metabolism. | Represents human genetic diversity, useful for genotype-phenotype correlations. | plos.orgcornell.edu |
| In Vitro | A549 and HCT116 Cell Lines | Human Lung/Colon Cancer | Investigating metabolic vulnerabilities of quiescent cancer cells. | Allows for sorting-free metabolic profiling of cell subpopulations. | embopress.org |
| Ex Vivo | Precision-Cut Liver Slices (PCLS) | Human, Rat Liver | Studying liver disease mechanisms and pharmacological responses. | Preserves tissue architecture, multicellular composition, and cell-cell interactions. | mdpi.com |
| Ex Vivo | Excised Intestinal Tissue | Animal (e.g., Porcine) Intestine | Evaluating intestinal permeability and drug/nutrient absorption. | Maintains tissue structure and function for a limited time. | researchgate.net |
| Ex Vivo | Adipose Tissue Explants | Human, Rodent Adipose Tissue | Investigating postprandial lipid metabolism and adipokine secretion. | Reflects the integrated metabolic function of adipose tissue. | plos.orgahajournals.org |
Future Directions in 3 Oxolauroyl Coa Research
Unraveling Novel Regulatory Layers of 3-Oxolauroyl-CoA Metabolism
The metabolism of this compound, a key intermediate in fatty acid beta-oxidation, is intricately regulated. While the canonical pathways are well-understood, emerging research is focused on uncovering novel regulatory layers that fine-tune its flux and cellular fate. Future investigations are expected to delve deeper into post-translational modifications of enzymes involved in its metabolism, such as the 3-ketoacyl-CoA thiolases (KAT). nih.gov For instance, the potential for redox control of peroxisomal KAT activity has been identified in plants, suggesting that the local redox environment could modulate the final step of beta-oxidation. nih.gov
Furthermore, allosteric regulation by metabolites beyond the immediate products and substrates is an area ripe for exploration. The activity of beta-oxidation enzymes is known to be inhibited by their products, and the ratios of NADH/NAD+ and acetyl-CoA/CoA also play a regulatory role. aocs.org Specifically, an increase in the acetyl-CoA/CoA ratio can lead to feedback inhibition of ketoacyl-CoA thiolase. aocs.org Understanding how these regulatory signals are integrated, especially under different physiological and pathological conditions, will be crucial.
Transcriptional regulation of the genes encoding the enzymes that produce and consume this compound is another key area. The role of peroxisome proliferator-activated receptors (PPARs) in regulating genes involved in peroxisomal beta-oxidation is established. nih.gov However, the interplay between PPARs and other transcription factors, as well as the epigenetic modifications that influence gene expression in response to varying levels of fatty acids and their intermediates, remains to be fully elucidated. nih.govnih.gov
Advanced Structural-Functional Correlations of Associated Enzyme Complexes
A deeper understanding of the enzymes that interact with this compound requires advanced structural and functional analyses. The primary enzyme responsible for the cleavage of this compound is 3-ketoacyl-CoA thiolase (KAT). nih.gov High-resolution crystal structures of plant KATs have revealed a dimeric structure with a classic thiolase fold. nih.gov Future research will likely focus on capturing these enzymes in complex with this compound or its analogs to provide precise snapshots of the active site interactions.
Moreover, there is growing evidence for the formation of multi-enzyme complexes, or "metabolons," in beta-oxidation. In the mitochondria, the enzymes for long-chain fatty acid beta-oxidation, including the thiolase, form a complex on the inner mitochondrial membrane. aocs.org In plants, co-immunoprecipitation studies suggest an interaction between KAT and the multifunctional protein responsible for the preceding two steps of beta-oxidation, which could facilitate substrate channeling. nih.gov Advanced techniques like cryo-electron microscopy (cryo-EM) and cross-linking mass spectrometry will be instrumental in elucidating the architecture and dynamics of these large complexes. Understanding how this compound is channeled within these complexes will provide insights into the efficiency and regulation of fatty acid oxidation.
Comparative structural studies of thiolases from different organisms and subcellular compartments (mitochondria vs. peroxisomes) will also be informative. wikipedia.orgebi.ac.uk These studies can reveal evolutionary adaptations and highlight key residues responsible for substrate specificity and catalytic efficiency, which could be targeted for modulation.
Developing Enhanced Analytical Methodologies for In Vivo Quantification
Accurate in vivo quantification of this compound is essential for understanding its metabolic dynamics, but it presents significant analytical challenges due to its low abundance and transient nature. nih.gov Current methods for acyl-CoA analysis often rely on liquid chromatography-mass spectrometry (LC-MS). rsc.org
Future advancements are expected to focus on increasing the sensitivity and specificity of these techniques. Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating acyl-CoA species, including isomers. metwarebio.comcreative-proteomics.com The development of novel derivatization strategies could enhance the volatility and ionization efficiency of acyl-CoAs for gas chromatography-mass spectrometry (GC-MS) analysis, although this can introduce complexity. rsc.org
Isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards, offers high accuracy for quantitative analysis. creative-proteomics.com Expanding the library of available standards to include this compound will be crucial for precise measurements. Furthermore, high-resolution mass spectrometry (HRMS) provides the mass accuracy needed to identify and characterize complex or modified acyl-CoA molecules. creative-proteomics.com
The development of in vivo imaging techniques for metabolites, while still in its nascent stages, holds the potential to provide real-time, spatially resolved information on the distribution of this compound within cells and tissues.
| Analytical Technique | Principle | Application for this compound Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules based on their physicochemical properties followed by mass-based detection. rsc.org | Widely used for the separation and quantification of various acyl-CoA species, including this compound, from biological samples. rsc.orgmetwarebio.comcreative-proteomics.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically including fragmentation of the analyte. creative-proteomics.com | Provides structural information that aids in the specific identification and differentiation of this compound from other isomers and related molecules. metwarebio.comcreative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass detection. rsc.org | Can be used for acyl-CoA analysis after derivatization to increase volatility, though this adds complexity to the workflow. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, allowing for the determination of elemental composition. creative-proteomics.com | Useful for the precise identification and structural elucidation of this compound and its potential modifications. creative-proteomics.com |
| Isotope Dilution Mass Spectrometry (IDMS) | A quantitative technique that uses a known amount of an isotopically labeled version of the analyte as an internal standard. creative-proteomics.com | Enables highly accurate and precise quantification of this compound levels in biological matrices. creative-proteomics.com |
Exploring Undiscovered Biological Roles beyond Canonical Fatty Acid Metabolism
While the primary role of this compound is as an intermediate in the canonical beta-oxidation pathway, there is growing interest in its potential non-canonical functions. wikipedia.orgnih.govnih.govmdpi.comum.essinobiological.com Acyl-CoAs, in general, are emerging as important signaling molecules and regulators of cellular processes. nih.gov Future research will likely investigate whether this compound itself, or its derivatives, can directly modulate protein function or gene expression.
One area of investigation could be the role of this compound in post-translational modifications of proteins. Acylation of proteins is a known regulatory mechanism, and it is plausible that specific acyl-CoA species could be utilized for this purpose, thereby influencing protein activity, localization, or stability.
Furthermore, the potential for this compound to participate in other metabolic pathways is an open question. For example, it could serve as a precursor for the synthesis of signaling lipids or other bioactive molecules. Exploring the metabolic fate of this compound using advanced stable isotope tracing techniques could reveal these undiscovered pathways.
The concept of "non-canonical" pathways often refers to alternative routes or functions of established metabolic intermediates. nih.govnih.govmdpi.comum.essinobiological.com For instance, in the context of other metabolic networks, intermediates have been found to have roles in processes like inflammation and immunity. nih.gov Whether this compound has such roles remains to be seen.
Investigating Mechanistic Contributions to Emerging Metabolic Diseases
Dysregulation of fatty acid metabolism is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), now also referred to as metabolic dysfunction-associated fatty liver disease (MAFLD). nih.govarchivesofmedicalscience.come-jcpp.orgekb.egnih.govjomes.org Altered levels of acyl-CoAs are implicated in the pathophysiology of these conditions. metwarebio.comcreative-proteomics.com Future research will focus on the specific mechanistic contributions of this compound accumulation or depletion to the development and progression of these diseases.
In conditions of metabolic stress, such as insulin (B600854) resistance, the flux through beta-oxidation can be altered, potentially leading to the accumulation of intermediates like this compound. e-jcpp.org This accumulation could contribute to cellular dysfunction through various mechanisms, including mitochondrial stress, generation of reactive oxygen species, and lipotoxicity. e-jcpp.org
Investigating the impact of elevated this compound on key cellular signaling pathways, such as those involved in inflammation and insulin signaling, will be a critical area of future research. nih.gov This could involve metabolomic and lipidomic profiling of disease models to correlate changes in this compound levels with specific cellular and physiological outcomes. Ultimately, understanding these mechanisms could identify this compound as a biomarker or a therapeutic target for metabolic diseases. metwarebio.comcreative-proteomics.com
| Metabolic Disease | Potential Link to this compound Metabolism |
| Obesity | Altered fatty acid oxidation rates in adipose tissue and liver could lead to changes in this compound levels, potentially contributing to insulin resistance and inflammation. nih.gov |
| Type 2 Diabetes | Insulin resistance can impair mitochondrial function and beta-oxidation, possibly causing accumulation of this compound and other acyl-CoAs, which may exacerbate cellular lipotoxicity. archivesofmedicalscience.come-jcpp.org |
| Non-alcoholic Fatty Liver Disease (NAFLD)/Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | An imbalance between fatty acid uptake/synthesis and oxidation in the liver is central to NAFLD/MAFLD. Dysregulation of beta-oxidation at the level of this compound could contribute to hepatic fat accumulation and progression to more severe liver disease. nih.govarchivesofmedicalscience.come-jcpp.orgekb.egjomes.org |
| Metabolic Syndrome | As a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, metabolic syndrome is intrinsically linked to dysregulated fatty acid metabolism. nih.govnih.gov The metabolism of this compound is a key part of this network. |
Leveraging Comparative Biochemistry for Fundamental Discoveries
Comparative biochemistry offers a powerful approach to uncover fundamental principles of this compound metabolism by studying its role across a diverse range of organisms. By comparing the enzymes, pathways, and regulatory mechanisms in different species, from bacteria to plants to animals, researchers can identify conserved core principles as well as unique adaptations. ebi.ac.uk
For example, studying organisms that thrive in extreme environments or have unusual lipid compositions may reveal novel enzymes or pathways related to this compound. The study of fatty acid metabolism in archaea, for instance, has already shown differences in regulatory mechanisms compared to bacteria. ebi.ac.uk
Furthermore, organisms like yeast, where fatty acid beta-oxidation occurs exclusively in peroxisomes, provide valuable models to dissect the function of peroxisomal enzymes, including the thiolase that processes this compound, without the confounding presence of mitochondrial pathways. virginia.edu Insights from such model systems can then be applied to understanding the more complex metabolism in mammals. virginia.edu
Comparative analysis of the structure and function of 3-ketoacyl-CoA thiolases from various species can also provide insights into their evolution and the molecular basis of their substrate specificities. ebi.ac.ukproteopedia.org This knowledge can be foundational for both basic science and potential biotechnological applications.
Q & A
Q. How can 3-oxolauroyl-CoA be detected and quantified in biological samples?
Methodological Answer: this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Use cold methanol/water extraction to stabilize acyl-CoA species and inhibit enzymatic degradation .
- Chromatography: Reverse-phase columns (e.g., C18) with gradient elution separate this compound from other acyl-CoAs.
- Mass Spectrometry: Employ negative ion mode for detection, targeting the exact mass-to-charge ratio (m/z 1071.39 for [M-H]⁻) .
- Quantification: Use stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoA) to correct for matrix effects.
Q. What are standard protocols for synthesizing this compound in vitro?
Methodological Answer: In vitro synthesis involves enzymatic or chemical acylation of coenzyme A (CoA):
- Enzymatic Route: Utilize acyl-CoA synthetases with 3-oxolauric acid and ATP in buffered solutions (pH 7.4–8.0). Monitor reaction progress via UV absorbance at 260 nm (CoA-specific) .
- Chemical Synthesis: React 3-oxolauric acid N-hydroxysuccinimide ester with CoA thiol groups in anhydrous DMF. Purify via anion-exchange chromatography .
- Validation: Confirm purity using NMR (¹H and ³¹P) and high-resolution MS .
Q. Which analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies the β-keto group (δ 2.5–3.0 ppm) and lauroyl chain resonances. ³¹P NMR verifies phosphate group integrity .
- High-Resolution MS: Confirm molecular formula (C₃₁H₅₂N₇O₁₉P₃S) and isotopic distribution .
- Enzymatic Assays: Test reactivity with β-ketoacyl-CoA thiolases to validate functional groups .
Advanced Research Questions
Q. How can contradictions in reported enzymatic kinetics of this compound metabolism be resolved?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or substrate specificity. To address this:
- Standardize Assays: Use ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data traceability .
- Cross-Validation: Compare results across orthogonal methods (e.g., spectrophotometry vs. LC-MS) .
- Triangulation: Apply multiple coders or labs to replicate experiments, reducing bias .
- Meta-Analysis: Aggregate data from studies with consistent conditions (e.g., 25°C, pH 7.4) .
Q. What are best practices for integrating this compound into generalized metabolic network models?
Methodological Answer:
- Model Zoom-Out: Group this compound with structurally similar β-ketoacyl-CoAs (e.g., 3-oxodecanoyl-CoA) under a generic "oxo-fatty acyl-CoA" node to reduce complexity .
- Topology Matching: Ensure generalized reactions retain the same stoichiometry and connectivity as species-specific pathways .
- Dynamic Flux Analysis: Use isotope tracing (e.g., ¹³C-labeled glucose) to quantify carbon flow through β-oxidation pathways .
Q. What challenges arise in isolating this compound from complex cellular mixtures?
Methodological Answer:
- Interference Removal: Pre-treat samples with phospholipase inhibitors to prevent acyl-CoA degradation .
- Chromatographic Optimization: Adjust mobile phase pH (e.g., 6.8–7.2) to resolve this compound from isobaric species like 3-hydroxyacyl-CoAs .
- Sensitivity Limits: For low-abundance samples, employ immunoprecipitation with anti-acyl-CoA antibodies prior to LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
